

# Application Note: Quantitative Determination of Ibrutinib and its Metabolites using Ibrutinib-d4

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## Compound of Interest

Compound Name: *N*-Boc-Ibrutinib-d4

Cat. No.: B15557819

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## Abstract

This application note provides a detailed protocol for the quantitative analysis of Ibrutinib and its active metabolite, PCI-45227 (dihydrodiol-ibrutinib), in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, Ibrutinib-d4, to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and drug development research. The protocol described herein is a composite methodology based on established and validated bioanalytical procedures.

## Introduction

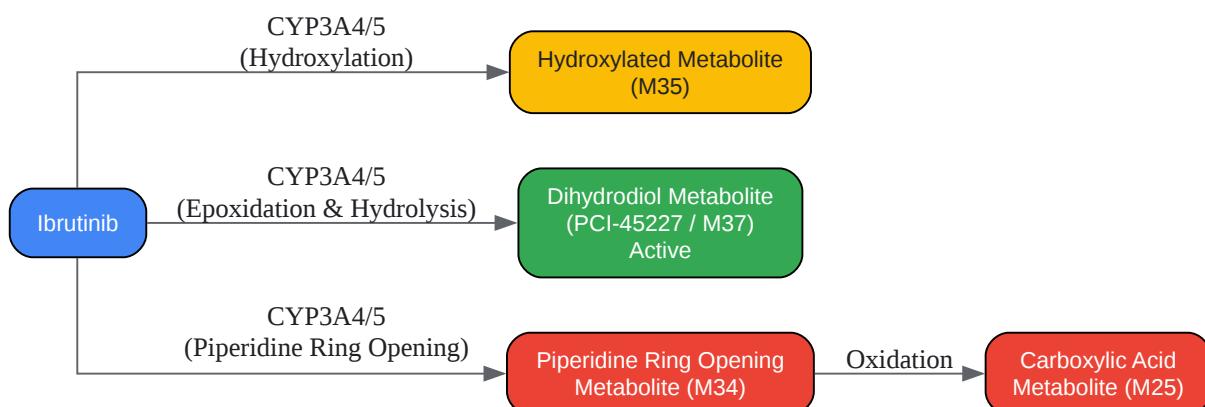
Ibrutinib is a potent, orally administered inhibitor of Bruton's tyrosine kinase (BTK) approved for the treatment of various B-cell malignancies.<sup>[1][2]</sup> Due to significant inter-individual variability in its pharmacokinetics, accurate and reliable methods for quantifying Ibrutinib and its active metabolites in biological matrices are crucial for optimizing therapy and ensuring patient safety.<sup>[3]</sup> The primary active metabolite of Ibrutinib is dihydrodiol-ibrutinib (PCI-45227), which also contributes to the overall therapeutic effect.<sup>[4][5]</sup>

Stable isotope-labeled internal standards are the gold standard in quantitative LC-MS/MS analysis as they closely mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and variability.<sup>[6]</sup> Ibrutinib-d4 is a deuterated analog of Ibrutinib

commonly employed for this purpose.[7][8][9] This document outlines a comprehensive protocol for the simultaneous determination of Ibrutinib and PCI-45227 in human plasma using Ibrutinib-d4 as an internal standard.

## Ibrutinib Metabolism

Ibrutinib is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP3A5 being the major contributors.[4][10] The metabolic pathways include hydroxylation of the phenyl group, opening of the piperidine ring, and epoxidation followed by hydrolysis to form the dihydrodiol metabolite (PCI-45227), which is an active metabolite.[4][10]



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Figure 1: Simplified metabolic pathway of Ibrutinib.

## Experimental Protocol

This protocol describes a typical workflow for the extraction and analysis of Ibrutinib and PCI-45227 from human plasma.

## Materials and Reagents

- Ibrutinib analytical standard
- PCI-45227 analytical standard

- Ibrutinib-d4 (Internal Standard, IS)
- Human plasma (with K2-EDTA as anticoagulant)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium formate
- Water (ultrapure)

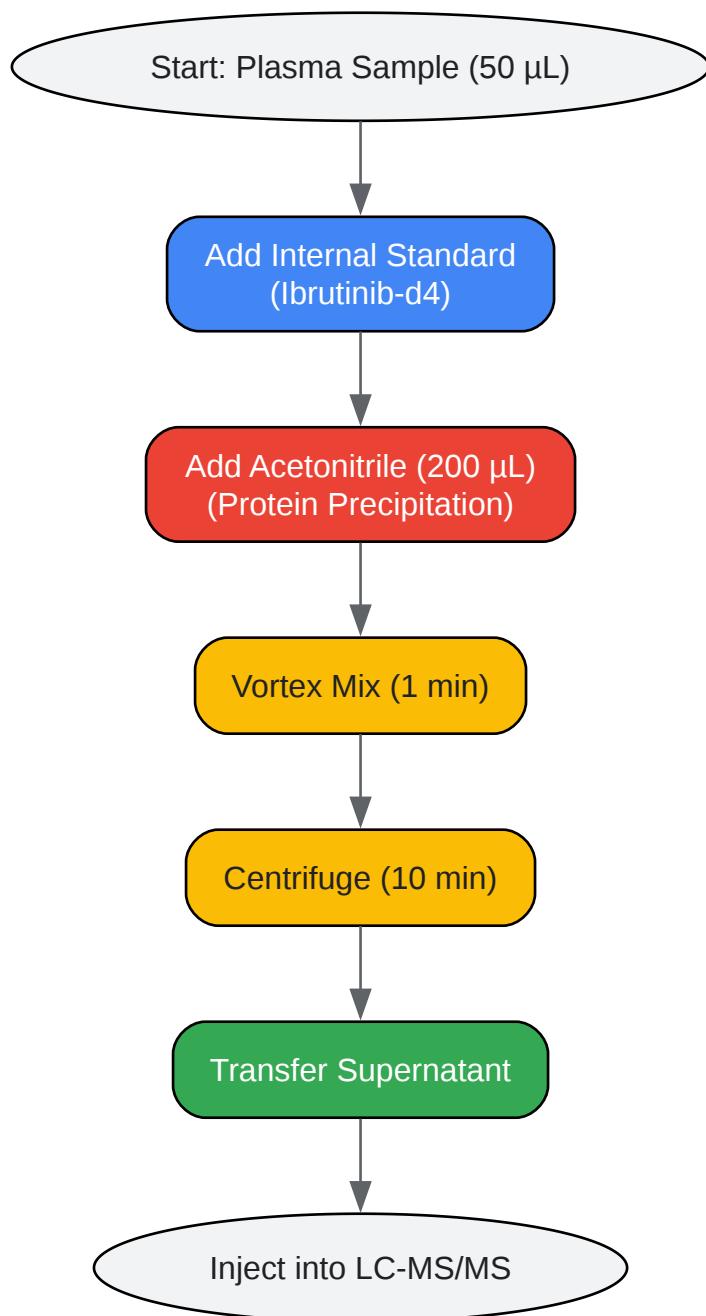
## Equipment

- Liquid Chromatography system (e.g., Agilent, Shimadzu, Waters)
- Tandem Mass Spectrometer (e.g., Sciex, Thermo Fisher, Waters)
- Analytical column (e.g., C18, 2.1 x 50 mm, 1.8  $\mu$ m)
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Precision pipettes

## Sample Preparation (Protein Precipitation)

- Spiking: To 50  $\mu$ L of blank human plasma, add the appropriate volume of Ibrutinib and PCI-45227 standard working solutions. For patient samples, use 50  $\mu$ L of the collected plasma.
- Internal Standard Addition: Add 10  $\mu$ L of Ibrutinib-d4 working solution (e.g., 50 ng/mL in methanol) to all samples (calibrators, QCs, and unknowns).
- Precipitation: Add 200  $\mu$ L of acetonitrile to each tube.

- Vortexing: Vortex mix the samples for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
- Transfer: Carefully transfer the supernatant to a clean autosampler vial or 96-well plate.
- Injection: Inject a small volume (e.g., 2-5  $\mu$ L) into the LC-MS/MS system.



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Figure 2: Sample preparation workflow.

## LC-MS/MS Conditions

The following are typical starting conditions that may require optimization for individual systems.

Table 1: Liquid Chromatography Parameters

Parameter	Recommended Setting
Column	ACQUITY UPLC HSS T3 (2.1 x 50 mm, 1.8 $\mu$ m) or equivalent
Mobile Phase A	10 mM Ammonium formate with 0.1% Formic acid in water
Mobile Phase B	Acetonitrile with 0.1% Formic acid
Flow Rate	0.4 mL/min
Gradient	Start with 20% B, increase to 95% B over 3 min, hold for 1 min, return to 20% B and re-equilibrate for 1.5 min.
Column Temperature	40°C
Injection Volume	5 $\mu$ L

Table 2: Mass Spectrometry Parameters

Parameter	Recommended Setting
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
Ion Spray Voltage	5500 V
Temperature	500°C
Curtain Gas	35 psi
Collision Gas	Medium

Table 3: MRM Transitions

Analyte	Precursor Ion (m/z)	Product Ion (m/z)
Ibrutinib	441.1	304.2
PCI-45227	475.2	304.2
Ibrutinib-d4	445.5	142.5

Note: MRM transitions should be optimized for the specific instrument being used.

## Method Validation Parameters

A summary of typical validation results for this type of assay is provided below. These are representative values and may vary between laboratories.

Table 4: Summary of Method Performance

Parameter	Ibrutinib	PCI-45227 (Dihydrodiol-Ibrutinib)
Linearity Range	0.400 - 200 ng/mL[11][12]	0.400 - 200 ng/mL[11][12]
Correlation Coefficient ( $r^2$ )	> 0.99	> 0.99
Lower Limit of Quantification (LLOQ)	0.400 ng/mL[11][12]	0.400 ng/mL[11][12]
Intra-day Precision (%CV)	< 15%	< 15%
Inter-day Precision (%CV)	< 15%	< 15%
Accuracy (% Bias)	Within $\pm 15\%$	Within $\pm 15\%$
Recovery	> 85%	> 85%
Matrix Effect	Minimal and compensated by IS	Minimal and compensated by IS

## Data Analysis

Quantification is performed by calculating the peak area ratio of the analyte to the internal standard (Ibrutinib-d4). A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their nominal concentrations. A linear regression with a weighting factor of  $1/x^2$  is typically used to fit the data. The concentrations of Ibrutinib and PCI-45227 in the quality control and unknown samples are then determined from this calibration curve.

## Conclusion

The LC-MS/MS method described, utilizing Ibrutinib-d4 as an internal standard, provides a robust, sensitive, and specific approach for the simultaneous quantification of Ibrutinib and its active metabolite, PCI-45227, in human plasma. This application note offers a detailed protocol and performance characteristics to guide researchers in implementing this assay for pharmacokinetic and therapeutic drug monitoring studies.

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